![molecular formula C11H20N2S B14319764 2,2-Dimethyl-3-thia-7,11-diazaspiro[5.6]dodec-11-ene CAS No. 111862-52-3](/img/structure/B14319764.png)
2,2-Dimethyl-3-thia-7,11-diazaspiro[5.6]dodec-11-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-3-thia-7,11-diazaspiro[5.6]dodec-11-ene is a spiro compound characterized by a unique structure that includes sulfur and nitrogen atoms within its ring system. Spiro compounds are known for their intriguing conformational and configurational properties, making them a subject of extensive research in structural chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-thia-7,11-diazaspiro[5.6]dodec-11-ene typically involves the use of 4-bromo-4-formyltetrahydropyrans as starting materials. The products are alkylated at the nitrogen atom in the 11 position using alkyl halides and acrylic acid derivatives. The alkoxycarbonyl groups in the side chain are then reduced .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar starting materials and reaction conditions as described above. Optimization of reaction conditions and purification processes are crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-3-thia-7,11-diazaspiro[5.6]dodec-11-ene undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atoms or other functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups into the compound.
Applications De Recherche Scientifique
2,2-Dimethyl-3-thia-7,11-diazaspiro[5.6]dodec-11-ene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex spiro compounds and heterocycles.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific chemical and physical properties.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-3-thia-7,11-diazaspiro[5.6]dodec-11-ene involves its interaction with molecular targets such as enzymes and receptors. The sulfur and nitrogen atoms within the compound can form coordination complexes with metal ions, influencing various biochemical pathways. The spiro structure also allows for unique binding interactions with proteins and other macromolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-oxa-7,11-diazaspiro[5.6]dodecanes: These compounds have similar spiro structures but contain oxygen atoms instead of sulfur.
1,3-dioxane-1,3-dithiane spiranes: These compounds feature both oxygen and sulfur atoms within their spiro rings.
Uniqueness
2,2-Dimethyl-3-thia-7,11-diazaspiro[5.6]dodec-11-ene is unique due to its specific combination of sulfur and nitrogen atoms within the spiro structure. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
111862-52-3 |
|---|---|
Formule moléculaire |
C11H20N2S |
Poids moléculaire |
212.36 g/mol |
Nom IUPAC |
4,4-dimethyl-3-thia-7,11-diazaspiro[5.6]dodec-11-ene |
InChI |
InChI=1S/C11H20N2S/c1-10(2)8-11(4-7-14-10)9-12-5-3-6-13-11/h9,13H,3-8H2,1-2H3 |
Clé InChI |
JOFHHGRUWVSWLG-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2(CCS1)C=NCCCN2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


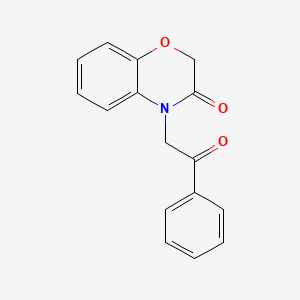
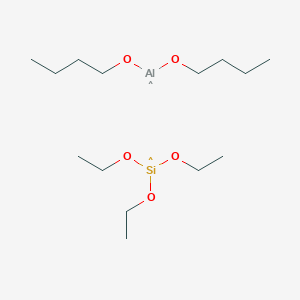
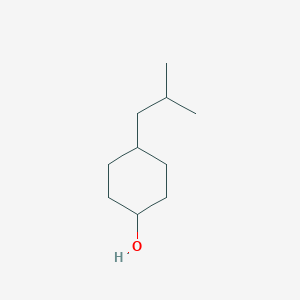
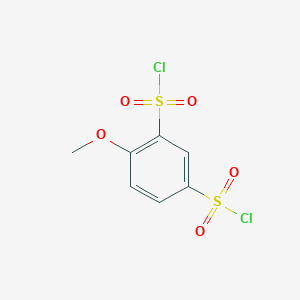
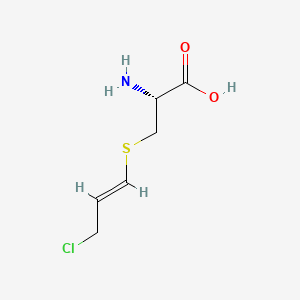
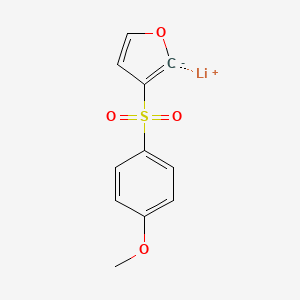
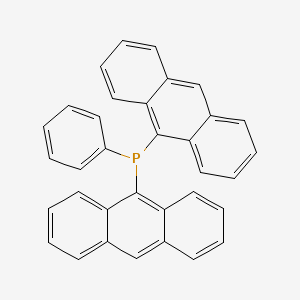
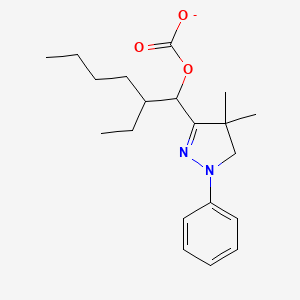
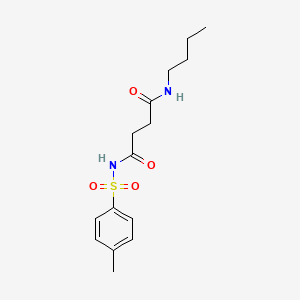
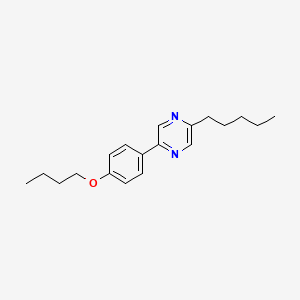
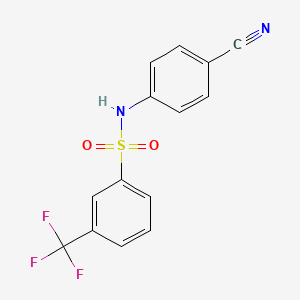

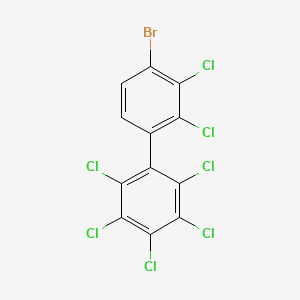
![3-Methyl-1-[1-(4-methylbenzene-1-sulfonyl)-1H-indol-4-yl]but-3-en-1-one](/img/structure/B14319759.png)
